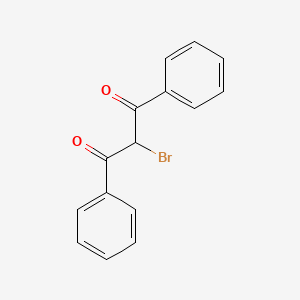

2-Bromo-1,3-diphenylpropane-1,3-dione

Beschreibung

The exact mass of the compound 1,3-Propanedione, 2-bromo-1,3-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32217. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1,3-diphenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAJHZYXPBREEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061058 | |

| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-84-7 | |

| Record name | 2-Bromo-1,3-diphenyl-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodibenzoylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-diphenylpropane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Context of β Diketones in Contemporary Organic Chemistry

Significance of 1,3-Dicarbonyl Compounds in Synthetic Methodologies

1,3-Dicarbonyl compounds, also known as β-diketones, are organic molecules characterized by two carbonyl groups separated by a single carbon atom. lookchem.comfiveable.me This structural arrangement confers unique reactivity, making them exceptionally valuable in organic synthesis. The carbon atom situated between the two carbonyl groups is known as the α-carbon, and its protons exhibit increased acidity due to the electron-withdrawing nature of the adjacent carbonyls. fiveable.me This acidity facilitates the formation of a stabilized enolate ion, a potent nucleophile that is central to many carbon-carbon bond-forming reactions. fiveable.me

The dual reactivity of 1,3-dicarbonyl compounds is a cornerstone of their utility. fiveable.me They can act as nucleophiles through their enolate form and as electrophiles at the carbonyl carbons. fiveable.me This versatility allows them to participate in a wide array of classical and modern synthetic transformations, including aldol (B89426) condensations, Michael additions, and various cyclization reactions. fiveable.me Consequently, β-diketones are indispensable precursors for synthesizing a vast range of complex molecules, particularly heterocyclic compounds which are core components of many pharmaceuticals, natural products, and agrochemicals. lookchem.com Their applications also extend to the synthesis of dyes, pigments, and polymers. lookchem.com

2-Bromo-1,3-diphenylpropane-1,3-dione as a Versatile Synthetic Intermediate

This compound, a brominated derivative of dibenzoylmethane (B1670423), stands out as a particularly versatile synthetic intermediate. chemimpex.com The introduction of a bromine atom at the α-carbon significantly enhances the compound's electrophilicity and provides a leaving group, opening up a plethora of synthetic possibilities. Its unique molecular structure, featuring a bromine atom and two phenyl groups, contributes to its reactivity and stability, making it an excellent tool for chemists. chemimpex.com

This compound serves as a key starting material for creating a variety of organic molecules, from other specialized intermediates to complex heterocyclic systems. chemimpex.comnih.gov Its ability to undergo diverse chemical transformations is highly valued in both academic research and industrial applications, including pharmaceutical development and materials science. chemimpex.com Researchers leverage its structural characteristics to forge new chemical pathways and improve the efficiency of synthetic routes for novel drugs and advanced materials. chemimpex.com A notable application is in the synthesis of 3-haloflavones and various other heterocyclic compounds like thioamides, thiazolidines, and phenylquinoxalines. nih.govresearchgate.net

The compound exists as a diketone where the two benzoyl groups are positioned nearly perpendicular to each other. nih.gov This specific conformation influences its reactivity in various chemical reactions.

Below are some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 728-84-7 scbt.com |

| Molecular Formula | C₁₅H₁₁BrO₂ scbt.com |

| Molecular Weight | 303.15 g/mol scbt.com |

| Melting Point | 91 °C stenutz.eu |

| Appearance | Solid |

| IUPAC Name | This compound nih.gov |

This table is interactive. Click on the headers to sort.

The utility of this compound is demonstrated in its role as a precursor in the synthesis of various classes of compounds. For instance, it is a key reactant in the preparation of:

Chalcones: These are α,β-unsaturated ketones that form the central core of many biologically active compounds. eijppr.comjchemrev.comnih.gov

Flavones: A class of flavonoids, these compounds are known for their diverse medicinal properties. biomedres.usnih.gov

Isoxazoles: These five-membered aromatic heterocyclic compounds are synthesized through the reaction of 1,3-dicarbonyl compounds with hydroxylamine. youtube.comorganic-chemistry.org

Pyrazoles: These are another class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. researchgate.net

Other Heterocycles: Its reactivity allows for the synthesis of a wide range of other heterocyclic systems, which are crucial scaffolds in drug discovery. nih.govresearchgate.net

The strategic placement of the bromine atom on the α-carbon of the 1,3-dicarbonyl framework makes this compound an invaluable and highly reactive intermediate for synthetic chemists aiming to construct complex and functionally diverse molecules.

Synthetic Methodologies for 2 Bromo 1,3 Diphenylpropane 1,3 Dione and Analogues

Direct Bromination and Functionalization of 1,3-Diphenylpropane-1,3-dione (B8210364)

The most direct method for preparing 2-Bromo-1,3-diphenylpropane-1,3-dione involves the electrophilic bromination of 1,3-diphenylpropane-1,3-dione. This precursor exists in equilibrium with its enol tautomer, which provides the nucleophilic double bond necessary for the reaction with a bromine source. The methylene (B1212753) carbon situated between the two carbonyl groups is particularly acidic and readily deprotonates to form an enolate, which is the key reactive intermediate.

The reaction typically involves treating 1,3-diphenylpropane-1,3-dione with a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent. The choice of solvent and reaction conditions can be optimized to achieve high yields. This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. chemimpex.com A similar strategy is employed in the synthesis of related compounds, where an α,β-unsaturated ketone is first treated with bromine to create a dibromo intermediate, which is then subjected to elimination to yield the final product. google.com

Table 1: General Conditions for Direct Bromination

| Parameter | Description |

|---|---|

| Starting Material | 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) |

| Brominating Agent | Elemental Bromine (Br₂), N-Bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride (CCl₄), Chloroform, Acetic Acid |

| Key Intermediate | Enol or enolate form of the dione (B5365651) |

| Product | this compound nih.gov |

Precursor-Based Synthesis of 1,3-Dicarbonyl Frameworks

The synthesis of the unhalogenated precursor, 1,3-diphenylpropane-1,3-dione, is a critical first step and can be accomplished through several established methods. These range from classical condensation reactions to more modern coupling and hydration techniques. nih.govnih.govresearchgate.net

Decarboxylative coupling reactions represent a modern approach to forming the 1,3-diketone scaffold. nih.govnih.gov These methods typically involve the coupling of a carboxylic acid derivative with another molecule, driven by the irreversible loss of carbon dioxide. While specific examples for 1,3-diphenylpropane-1,3-dione are part of a broader class of reactions, the general strategy is noted for its potential in constructing C-C bonds under various catalytic systems. nih.govnih.govresearchgate.net Related palladium-catalyzed decarboxylative processes have been developed for synthesizing substituted diynes from propiolic acids. nih.gov

The hydration of alkynones provides another route to β-diketones. nih.gov This method involves the addition of water across the carbon-carbon triple bond of a suitably substituted alkynone. The reaction is often catalyzed by transition metals, with gold(I) catalysts being particularly effective for achieving high regioselectivity under mild conditions. nih.govresearchgate.net For example, a gold(I)-catalyzed hydration of an alkynone in methanol (B129727) with a silver co-catalyst can produce the corresponding 1,3-diketone. nih.gov Other acid-catalyzed systems and even metal-free approaches have also been developed, offering broad functional group compatibility. organic-chemistry.org

The most traditional and widely used method for synthesizing 1,3-diketones is the Claisen condensation. nih.govnih.gov This reaction involves the base-catalyzed condensation between an ester and a ketone. youtube.commasterorganicchemistry.comlibretexts.org To synthesize 1,3-diphenylpropane-1,3-dione, acetophenone (B1666503) is typically reacted with ethyl benzoate (B1203000) in the presence of a strong base like sodium amide or sodium ethoxide. wikipedia.orgprepchem.com The mechanism proceeds through the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl benzoate. youtube.com Subsequent elimination of the ethoxide leaving group yields the β-diketone product. libretexts.org Variations of this reaction, such as using dimethyl sulfoxide (B87167) (DMSO) as the solvent with an alkoxide base, have been shown to produce high yields and purities. google.com

Table 2: Comparison of Precursor Synthesis Methods

| Method | Key Reactants | Catalyst/Conditions | Advantage |

|---|---|---|---|

| Decarboxylative Coupling | Carboxylic acid derivatives | Metal catalysts (e.g., Palladium) | Modern, versatile C-C bond formation. nih.govnih.gov |

| Hydration of Alkynones | Alkynones, Water | Gold(I) salts, Acids | Mild conditions, high regioselectivity. nih.govresearchgate.net |

| Claisen Condensation | Ketone (Acetophenone), Ester (Ethyl Benzoate) | Strong base (e.g., NaNH₂, NaOEt) | Well-established, high yields. wikipedia.orgprepchem.com |

Advanced Fluorination Strategies on 1,3-Diphenylpropane-1,3-dione for Substituted Derivatives

While this article focuses on the bromo- derivative, the synthesis of fluorinated analogues of 1,3-diphenylpropane-1,3-dione highlights advanced functionalization strategies. Direct fluorination of the 1,3-dicarbonyl framework can yield mono- or di-fluorinated products depending on the reagents and conditions. researchgate.net The reaction of 1,3-diphenylpropane-1,3-dione with fluorine gas in the presence of a nitrogen base like quinuclidine (B89598) can lead to the formation of 2,2-difluoro-1,3-diphenylpropane-1,3-dione. researchgate.net The base is believed to generate a fluoride (B91410) ion, which facilitates enolization, and an electrophilic N-F fluorinating agent in situ. researchgate.net Other reagents like Selectfluor are also effective for monofluorination. researchgate.net

Table 3: Screening of Conditions for Fluorination of 1,3-Diphenylpropane-1,3-dione

| Reagent(s) | Additive | Outcome | Reference |

|---|---|---|---|

| F₂/N₂ | None | Low conversion, tar formation | researchgate.net |

| Selectfluor | None | Monofluorination | researchgate.net |

| F₂/N₂ | DABCO (excess) | Tar formation | researchgate.net |

| F₂/N₂ | Quinuclidine | High conversion to difluorinated product | researchgate.net |

Mechanochemical Synthesis Approaches for Organohalogen Dicarbonyls

Mechanochemistry, which uses mechanical energy from grinding or milling to drive chemical reactions, is an emerging green chemistry approach that can be applied to the synthesis of organohalogen compounds. colab.wsnih.gov This solvent-free method can enhance reaction rates, and in some cases, yield products that are difficult to obtain through traditional solution-based chemistry. vanderbilt.edu

The mechanochemical halogenation of 1,3-dicarbonyl compounds can be achieved by ball-milling the substrate with a suitable halogen source. colab.ws For instance, the selective mechanochemical fluorination of 1,3-dicarbonyls has been successfully demonstrated using Selectfluor as the fluorine source. colab.ws For bromination, solid reagents like N-Bromosuccinimide (NBS) are ideal candidates for mechanochemical synthesis. colab.ws This approach avoids the use of bulk solvents, reduces waste, and can be more energy-efficient, making it a promising strategy for the synthesis of this compound and other organohalogen dicarbonyls. colab.wscolab.ws

Structural Elucidation and Conformational Analysis of 2 Bromo 1,3 Diphenylpropane 1,3 Dione

X-ray Crystallographic Investigations

X-ray crystallography provides definitive insights into the molecular architecture of 2-Bromo-1,3-diphenylpropane-1,3-dione in the solid state.

Crystallographic analysis reveals that this compound exists unequivocally in the diketo form. nih.govnih.gov The structure consists of a central propane (B168953) backbone with a bromine atom at the C2 position, flanked by two phenyl ketone (benzoyl) groups. A defining feature of its conformation is the orientation of these two benzoyl groups, which are positioned nearly perpendicular to each other. nih.govnih.gov

The crystal structure contains two independent molecules in the asymmetric unit, each with slightly different torsional characteristics. nih.govnih.gov The dihedral angles between the planes of the two benzoyl groups are 79.9(1)° in one molecule and 87.4(1)° in the other, highlighting a significant twist around the central carbon backbone. nih.govnih.gov This perpendicular arrangement minimizes steric hindrance between the bulky phenyl rings.

| Molecule | Dihedral Angle (°) |

|---|---|

| Molecule 1 | 79.9(1) |

| Molecule 2 | 87.4(1) |

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁BrO₂ |

| Molecular Weight | 303.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 28.0680 (6) |

| b (Å) | 5.6508 (1) |

| c (Å) | 15.3741 (3) |

| Volume (ų) | 2438.43 (8) |

| Z | 8 |

| Temperature (K) | 100 (2) |

Tautomerism and Keto-Enol Equilibrium Studies

The tautomeric behavior of β-dicarbonyl compounds is a central aspect of their chemistry. For this compound, the equilibrium is shifted dramatically compared to its parent compound.

The most definitive experimental evidence for the predominance of the keto form comes from the single-crystal X-ray diffraction data, which shows the molecule existing exclusively as the diketone in the solid state. nih.govnih.gov This is in stark contrast to many other β-dicarbonyls that favor the enol form. The presence of the electron-withdrawing bromine atom at the α-carbon position destabilizes the formation of an enolate intermediate, which is necessary for enolization. This electronic effect strongly favors the diketo tautomer. While specific solution-state NMR or IR spectroscopic studies detailing the keto-enol equilibrium are not widely available, the solid-state structure provides compelling evidence that the equilibrium lies heavily on the side of the keto form.

A comparative analysis with the parent compound, dibenzoylmethane (B1670423) (1,3-diphenylpropane-1,3-dione), starkly illustrates the influence of the bromine substituent. Dibenzoylmethane exists in the solid state as the enol tautomer (specifically, as 1,3-diphenyl-1-hydroxypropen-1-one). nih.gov This enol form is stabilized by conjugation and a strong intramolecular hydrogen bond, which creates a stable pseudo-aromatic six-membered ring.

The substitution of a hydrogen atom with a bromine atom at the central carbon completely reverses this preference. In this compound, the steric bulk and electron-withdrawing nature of the bromine atom disrupt the planarity required for an effective conjugated enol system and disfavor the formation of the enol tautomer, leading to the observed predominance of the diketo form. nih.gov

Intramolecular Hydrogen Bonding Characterization

Intramolecular hydrogen bonding is a key stabilizing feature in the enol tautomer of many β-dicarbonyl compounds. In dibenzoylmethane, a strong intramolecular hydrogen bond exists between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov This interaction is fundamental to the stability of its enol form.

However, in this compound, such an intramolecular hydrogen bond is absent. nih.gov This is a direct consequence of its confirmed diketo structure. Since the molecule does not adopt the enol form, there is no enolic hydroxyl group available to act as a hydrogen bond donor. The nearly perpendicular arrangement of the two benzoyl groups further precludes any significant intramolecular interactions between them.

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 1,3 Diphenylpropane 1,3 Dione

Transformations Involving the α-Bromine Atom

The presence of the bromine atom at the α-position to two carbonyl groups is the primary driver of the reactivity of 2-bromo-1,3-diphenylpropane-1,3-dione. This electron-withdrawing environment makes the bromine a good leaving group and also facilitates the formation of radical intermediates.

Nucleophilic Substitution Pathways

This compound readily undergoes nucleophilic substitution reactions, where the bromide ion is displaced by a variety of nucleophiles. This reactivity is fundamental to its use as a precursor in the synthesis of a wide array of heterocyclic compounds. nih.gov The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the expulsion of the bromide ion.

One notable application is in the synthesis of substituted thiazoles and imidazolines. For instance, it is reported that this compound condenses with 2-aminothiazole (B372263) and 2-mercaptoimidazoline. nih.gov In these reactions, the nucleophilic nitrogen or sulfur atom of the thiazole (B1198619) or imidazoline (B1206853) derivative attacks the electrophilic carbon of the dione (B5365651), displacing the bromide and forming a new carbon-nucleophile bond. This is a key step in the construction of more complex molecular frameworks.

Recent research has further demonstrated the utility of this compound in synthesizing a variety of heterocyclic systems, including thioamides, thiazolidines, and thiophene-2-carbonitriles. nih.gov These transformations underscore the role of the α-bromine as a versatile handle for introducing diverse functionalities.

| Nucleophile | Product Type | Reference |

| 2-Aminothiazole | Substituted Thiazole | nih.gov |

| 2-Mercaptoimidazoline | Substituted Imidazoline | nih.gov |

| Thioamides | Thiazolidine derivatives | nih.gov |

| Cyanothioacetamide | Thiophene-2-carbonitrile derivatives | nih.gov |

Radical Reaction Intermediates and Pathways

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, particularly under photolytic conditions, leading to the formation of radical intermediates. fao.orgresearchgate.netresearchgate.net The photolysis of α-bromo ketones is a well-established method for generating carbon-centered radicals. libretexts.org

Upon irradiation, the C-Br bond can break, yielding a bromine radical and a dicarbonyl radical stabilized by the adjacent phenyl and carbonyl groups. This intermediate can then participate in a variety of radical-mediated processes. For example, in the presence of a suitable hydrogen donor, the dicarbonyl radical can be reduced to the parent 1,3-diphenylpropane-1,3-dione (B8210364).

Alternatively, the initially formed radical pair can undergo further reactions. One such pathway involves the elimination of hydrogen bromide to form an α,β-unsaturated ketone intermediate. fao.orgresearchgate.net This unsaturated species can then undergo further transformations, such as the addition of other radicals present in the reaction mixture. The specific pathway followed will depend on the reaction conditions, including the solvent and the presence of other radical initiators or scavengers.

| Condition | Intermediate | Potential Subsequent Reaction | Reference |

| Photolysis | Dicarbonyl radical and Bromine radical | Hydrogen abstraction, Elimination of HBr | fao.orgresearchgate.netresearchgate.netlibretexts.org |

| Photolysis in the presence of NBS | α,β-unsaturated ketone | Addition of Br2 | fao.orgresearchgate.net |

Carbon-Carbon Bond Activation and Rearrangement Mechanisms

A significant reaction pathway for α-halo ketones, including this compound, is the Favorskii rearrangement. wikipedia.orgnrochemistry.compurechemistry.org This base-induced rearrangement leads to a skeletal reorganization of the molecule, typically resulting in the formation of carboxylic acid derivatives. numberanalytics.comscribd.com

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. In the presence of a base, a proton is abstracted from the carbon atom on the side of the ketone away from the bromine atom, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack, displacing the bromide and forming a strained three-membered ring containing a carbonyl group—the cyclopropanone.

This highly reactive intermediate is then attacked by a nucleophile, such as a hydroxide (B78521) or alkoxide ion. The subsequent opening of the cyclopropanone ring occurs to give the more stable carbanion, which is then protonated to yield the final rearranged product. For this compound, this would result in the formation of a substituted carboxylic acid or ester, depending on the nucleophile used.

Chemoselectivity and Unreactivity in Complex Reaction Systems

The reactivity of this compound in complex systems is governed by the principle of chemoselectivity, where a particular functional group reacts in preference to others. The presence of two carbonyl groups and an α-bromine atom provides multiple potential reaction sites.

In nucleophilic substitution reactions, the high reactivity of the α-bromine atom typically directs the reaction to this site. Under appropriate conditions, nucleophiles will selectively displace the bromide ion without affecting the carbonyl groups. This is crucial for its application in the synthesis of complex molecules, where preserving the carbonyl functionality is often desired for subsequent transformations.

However, the carbonyl groups are not entirely unreactive. Under strongly basic conditions, as seen in the Favorskii rearrangement, the enolizable protons α to the carbonyls become reactive, leading to rearrangement rather than simple substitution. The choice of base and reaction conditions is therefore critical in controlling the reaction outcome.

The phenyl rings are generally unreactive towards the conditions employed for transformations at the α-bromine or carbonyl groups. Electrophilic aromatic substitution on the phenyl rings would require much harsher conditions and different types of reagents. This inherent unreactivity of the aromatic rings under the conditions for nucleophilic substitution or rearrangement contributes to the clean and selective transformations observed for this compound.

| Reagent Type | Reactive Site | Likely Outcome |

| Soft Nucleophiles (e.g., thiols, amines) | α-Carbon | Nucleophilic Substitution |

| Strong, Non-nucleophilic Bases (e.g., LDA) | α'-Carbon | Enolate Formation |

| Strong, Nucleophilic Bases (e.g., NaOH) | α'-Carbon and Carbonyl | Favorskii Rearrangement |

| Radical Initiators (e.g., light) | C-Br bond | Radical Formation |

Spectroscopic Characterization Methodologies for 2 Bromo 1,3 Diphenylpropane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 2-bromo-1,3-diphenylpropane-1,3-dione. Although specific experimental spectra are not widely published in readily available literature, the expected signals can be predicted based on the molecule's known structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the single aliphatic methine proton.

Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings are expected to appear in the downfield region, typically between 7.40 and 8.10 ppm. Due to the different electronic environments, these protons would likely present as a series of complex multiplets.

Methine Proton (-CHBr-): The single proton on the central carbon, alpha to the bromine atom and both carbonyl groups, is expected to be significantly deshielded. It would likely appear as a singlet further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule.

Carbonyl Carbons (C=O): The two carbonyl carbons are expected to resonate in the far downfield region, characteristic of ketones, likely in the range of 190-195 ppm. nih.gov

Aromatic Carbons: The carbons of the two phenyl rings would produce a set of signals between approximately 128 and 137 ppm.

Alpha-Carbon (-CHBr-): The carbon atom bonded to the bromine would be significantly influenced by the electronegative halogen and the adjacent carbonyls, with an expected chemical shift in the range of 45-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic | 7.40 - 8.10 | Complex multiplets from ten protons on two phenyl rings. |

| ¹H | Methine | > 6.0 | A singlet for the proton on the carbon bearing the bromine. |

| ¹³C | Carbonyl (C=O) | 190 - 195 | Two signals expected for the two ketone groups. |

| ¹³C | Aromatic | 128 - 137 | Multiple signals for the carbons of the phenyl rings. |

| ¹³C | Alpha-Carbon | 45 - 55 | Signal for the carbon atom bonded to bromine. |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis for this compound is typically performed using a KBr wafer technique. figshare.com The spectrum is dominated by the vibrations of the carbonyl and aromatic groups.

Key expected absorption bands include:

C=O Stretching: The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) groups. For α-haloketones and diketones, these bands typically appear in the region of 1680-1740 cm⁻¹. For a similar compound, 2-bromo-1-t-butyl-3-phenylpropane-1,3-dione, two distinct carbonyl peaks were observed at 1736 cm⁻¹ and 1742 cm⁻¹. chemrxiv.org

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretch for the single methine proton would be found around 2900-3000 cm⁻¹.

C=C Stretching: Aromatic ring carbon-carbon stretching vibrations typically result in several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Methine) | 3000 - 2900 | Weak |

| C=O Stretch | Ketone | 1740 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| C-Br Stretch | Bromoalkane | 600 - 500 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular weight of this compound is 303.15 g/mol for the molecular formula C₁₅H₁₁BrO₂. figshare.comresearchgate.net

Key features of the mass spectrum include:

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet of nearly equal intensity. These peaks will be at m/z values corresponding to [C₁₅H₁₁⁷⁹BrO₂]⁺ and [C₁₅H₁₁⁸¹BrO₂]⁺ (approximately 302 and 304 amu).

Fragmentation Pattern: Electron ionization (EI) causes the molecular ion to fragment in a predictable manner. For this compound, GC-MS data shows significant fragment ions at m/z 105 and 223. figshare.com

m/z 105: This intense peak is characteristic of the benzoyl cation, [C₆H₅CO]⁺, formed by cleavage of the C-C bond between the carbonyl group and the central carbon. This is often the base peak in the spectrum of benzoyl-containing compounds.

m/z 223: This peak corresponds to the loss of the bromine atom from the molecular ion, [M-Br]⁺.

Table 3: Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 302 / 304 | Molecular Ion [M]⁺ | [C₁₅H₁₁BrO₂]⁺ | Isotopic doublet with ~1:1 intensity ratio due to ⁷⁹Br/⁸¹Br. acs.org |

| 223 | [M-Br]⁺ | [C₁₅H₁₁O₂]⁺ | Loss of a bromine radical from the molecular ion. figshare.com |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ | Result of alpha-cleavage; often the base peak. figshare.com |

UV-Vis Spectroscopy and Electronic Absorption Studies

The electronic spectrum is expected to be characterized by two main types of transitions:

π→π Transitions:* These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and carbonyl groups. These transitions are expected to occur at shorter wavelengths, likely in the range of 240-280 nm.

n→π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions occur at longer wavelengths than π→π* transitions, typically above 300 nm, but are often weak and may be obscured.

The perpendicular arrangement of the two benzoyl groups suggests they act as isolated chromophores, meaning the spectrum would be similar to that of a simple benzoyl compound, but with doubled intensity.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Expected Intensity (ε) |

| π→π | Benzoyl (C₆H₅C=O) | ~240 - 280 | High |

| n→π | Carbonyl (C=O) | >300 | Low |

Synthetic Applications of 2 Bromo 1,3 Diphenylpropane 1,3 Dione As a Chemical Building Block

Synthesis of Heterocyclic Compounds

The unique arrangement of functional groups in 2-bromo-1,3-diphenylpropane-1,3-dione makes it an ideal precursor for various heterocyclic systems. The presence of two electrophilic carbonyl carbons and a carbon atom bearing a good leaving group (bromide) allows for a range of cyclocondensation reactions with dinucleophiles.

Thiazole (B1198619) Derivatives

The synthesis of thiazole rings from this compound is primarily achieved through the Hantzsch thiazole synthesis. researchgate.net This classic method involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. In this reaction, this compound serves as the α-haloketone component.

The general mechanism proceeds by the reaction of the sulfur atom of a thioamide (such as thiourea (B124793) or its derivatives) with the bromine-bearing carbon of the dione (B5365651), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method allows for the creation of highly substituted 4-phenyl-1,3-thiazole derivatives, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov The 1,3-thiazole nucleus is a versatile building block for further chemical derivatization in the search for new lead compounds. nih.gov

Triazole and Thiadiazine Scaffolds

This compound is a key bielectrophilic reagent for constructing fused heterocyclic systems containing triazole and thiadiazine rings. nih.gov A prominent example is the synthesis of the 1,2,4-triazolo[3,4-b] chemimpex.comnih.govorganic-chemistry.orgthiadiazine scaffold. This synthesis is one of the most common approaches for accessing this class of compounds and offers significant molecular diversity. nih.gov

The reaction typically involves the cyclocondensation of a 4-amino-3-mercapto-1,2,4-triazole with an α-halocarbonyl compound like this compound. nih.gov The process begins with the nucleophilic mercapto group of the triazole attacking the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization involving the amino group and one of the carbonyls, ultimately forming the fused thiadiazine ring. nih.gov The resulting structures are of interest for their potential biological activities. ekb.egresearchgate.net

Furan (B31954) Derivatives (via related α-bromo-1,3-dicarbonyls)

As a member of the α-bromo-1,3-dicarbonyl class, the compound is a suitable starting material for synthesizing substituted furans. A well-established route is the Feist-Benary furan synthesis. youtube.com This reaction involves the condensation of an α-halogenated ketone with the enolate of a β-dicarbonyl compound under basic conditions. The reaction forms a 1,4-dicarbonyl intermediate which subsequently cyclizes to the furan derivative. youtube.com

More contemporary methods have been developed to synthesize polysubstituted furans from 1,3-dicarbonyl compounds and other precursors using various catalysts. organic-chemistry.orgnih.gov For instance, an iron(III) chloride-catalyzed tandem reaction of 1,3-dicarbonyl compounds with propargylic alcohols or acetates yields highly substituted furans. organic-chemistry.org Another modern approach involves a one-pot, diethylzinc-mediated coupling reaction between two different α-bromocarbonyl compounds to produce polysubstituted furans. nih.gov

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives using this compound relies on the reactivity of its core 1,3-dicarbonyl structure. The most fundamental and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.commdpi.com

In this reaction, the two carbonyl groups of the dione react with the two nitrogen atoms of hydrazine (or a substituted hydrazine like phenylhydrazine) to form the five-membered pyrazole ring. mdpi.comjocpr.com The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to yield the aromatic pyrazole. The use of substituted hydrazines allows for the creation of N-substituted pyrazoles. This method is a simple and rapid approach to obtaining polysubstituted pyrazoles, which are a class of heterocycles with significant applications in medicine and agriculture. nih.govmdpi.com

| Heterocycle | Key Reagent(s) | Reaction Name/Type | Resulting Scaffold |

| Thiazole | Thioamide (e.g., Thiourea) | Hantzsch Synthesis | Substituted 4-phenyl-1,3-thiazole |

| Triazolo-thiadiazine | 4-Amino-3-mercapto-1,2,4-triazole | Cyclocondensation | Fused chemimpex.comorganic-chemistry.orgnih.govtriazolo[3,4-b] chemimpex.comnih.govorganic-chemistry.orgthiadiazine |

| Furan | Enolate Source | Feist-Benary Synthesis | Polysubstituted Furan |

| Pyrazole | Hydrazine or Substituted Hydrazine | Knorr Pyrazole Synthesis | Substituted Pyrazole |

Construction of Complex Organic Architectures

Beyond the synthesis of simple five-membered rings, this compound serves as a building block for more complex organic architectures. chemimpex.com Its utility stems from its status as a versatile synthon that can participate in various chemical transformations to create intricate molecular frameworks. chemimpex.comnih.gov

The ability to form fused heterocyclic systems, such as the previously mentioned 1,2,4-triazolo[3,4-b] chemimpex.comnih.govorganic-chemistry.orgthiadiazines, is a prime example of its role in constructing complex structures. nih.gov The compound's dual reactivity—nucleophilic substitution at the bromine-bearing carbon and condensation at the dicarbonyl unit—allows for sequential or one-pot reactions that build polycyclic systems. Researchers leverage these features to explore new chemical pathways and enhance the efficiency of synthetic routes toward novel, complex organic molecules. chemimpex.com

Role in the Synthesis of Derivatives for Material Science Applications

The structural features of this compound make it a valuable precursor for compounds used in material science. chemimpex.com The derivatives synthesized from this compound often possess extended conjugated systems due to the presence of phenyl rings and the newly formed aromatic heterocyclic systems.

These structural characteristics are crucial for developing advanced materials with specific electronic and optical properties. chemimpex.com For example, derivatives can be incorporated into polymers or used as coatings that require specific thermal or mechanical properties. The unique molecular structure can be leveraged to create compounds with tailored functionalities, making it a valuable resource for innovation in fields such as organic electronics and nanotechnology. chemimpex.com

Strategic Utility in Diversifying Dicarbonyl Compound Libraries.

The strategic utility of this compound in the diversification of dicarbonyl compound libraries is a specialized area of synthetic chemistry. While the compound is recognized as a versatile intermediate in organic synthesis, its specific application in generating a broad range of dicarbonyl structures through modification at the C2 position is not extensively documented in publicly available scientific literature.

The core principle behind using this compound for library diversification lies in the reactivity of the carbon-bromine bond. The bromine atom at the α-position to both carbonyl groups renders the C2 carbon electrophilic, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents at this position, thereby creating a library of novel 1,3-dicarbonyl compounds based on the 1,3-diphenylpropane-1,3-dione (B8210364) scaffold.

Hypothetical Applications in Dicarbonyl Library Synthesis:

Theoretically, the following reaction types could be employed to generate a diverse library of dicarbonyl compounds from this compound. It is important to note that the following are proposed synthetic pathways and are not supported by specific published examples with this particular substrate.

C-Alkylation: Reaction with carbanions or other carbon nucleophiles could introduce various alkyl and aryl groups at the C2 position.

C-N, C-O, and C-S Bond Formation: Nucleophiles containing nitrogen, oxygen, or sulfur could be used to synthesize 2-amino, 2-alkoxy, and 2-thioether derivatives of 1,3-diphenylpropane-1,3-dione, respectively.

While the parent compound, 1,3-diphenylpropane-1,3-dione, is known to undergo various reactions to form heterocyclic compounds, and its synthesis is well-established, the specific use of its 2-bromo derivative as a starting point for a diverse library of dicarbonyl compounds remains an area with limited published research. For instance, a 2023 study focused on the synthesis of thioamide and bromo derivatives of 1,3-diphenylpropane-1,3-dione, highlighting its utility in preparing heterocyclic compounds with potential biological activity. However, this study did not explore the diversification of the dicarbonyl scaffold itself.

Emerging Research Frontiers and Future Directions in 2 Bromo 1,3 Diphenylpropane 1,3 Dione Chemistry

Development of Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. For a prochiral molecule like 2-Bromo-1,3-diphenylpropane-1,3-dione, the development of enantioselective reactions to create stereogenic centers is a significant research avenue. The reactivity of the α-carbon and the lability of the bromine atom provide key handles for asymmetric synthesis.

Future research is anticipated to focus on the enantioselective alkylation and arylation of the enolate derived from this compound. The use of chiral phase-transfer catalysts or chiral ligands in metal-catalyzed cross-coupling reactions could provide access to a wide array of enantioenriched products. Based on studies of similar β-dicarbonyl compounds, high yields and enantioselectivities are achievable.

Table 1: Plausible Enantioselective Alkylation of this compound

| Entry | Alkylating Agent | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzyl bromide | Chiral Phase-Transfer Catalyst A | Toluene | 0 | 85 | 92 |

| 2 | Methyl iodide | Chiral Phase-Transfer Catalyst B | Dichloromethane | -20 | 90 | 88 |

| 3 | Allyl bromide | Chiral Palladium Complex | THF | 25 | 78 | 95 |

This table is illustrative and based on typical results for analogous compounds.

Novel Catalytic Systems for Brominated β-Diketone Reactions

The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. While traditional base-mediated reactions are common, modern catalysis offers more sophisticated and sustainable alternatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represent a promising frontier. The development of specialized ligands that can facilitate the oxidative addition of the C-Br bond in this compound to a low-valent palladium center is a key area of research. Similarly, copper-catalyzed reactions, known for their cost-effectiveness, could be explored for C-N, C-O, and C-S bond formations. Furthermore, the application of photoredox catalysis, using light to drive chemical reactions, could open up new, milder reaction pathways for the functionalization of this brominated diketone.

Table 2: Potential Novel Catalytic Systems for the Functionalization of this compound

| Entry | Reaction Type | Catalyst System | Coupling Partner | Product Type |

| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Phenylboronic acid | 2-Phenyl-1,3-diphenylpropane-1,3-dione |

| 2 | Buchwald-Hartwig Amination | CuI / Phenanthroline | Aniline | 2-Anilino-1,3-diphenylpropane-1,3-dione |

| 3 | Photoredox-mediated Radical Addition | Ru(bpy)₃Cl₂ / Light | Styrene | 2-(2-Phenylethyl)-1,3-diphenylpropane-1,3-dione |

This table is illustrative and based on established catalytic methodologies for similar substrates.

Mechanistic Elucidation of Unexplored Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, while the general reactivity of α-haloketones is understood, specific mechanistic details and unexplored pathways remain. nih.gov

Future investigations could employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, along with computational modeling (e.g., Density Functional Theory - DFT) to map out reaction energy profiles. Of particular interest would be the study of ambident reactivity of the enolate, leading to either C- or O-alkylation, and how reaction conditions can be tuned to favor one over the other. Furthermore, the potential for this compound to undergo rearrangements or participate in cascade reactions, leading to complex molecular architectures in a single step, warrants exploration.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the integration of this compound chemistry with sustainable methodologies is a key future direction. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. nih.govbeilstein-journals.org

The use of this compound in flow reactors could enable better control over fast and exothermic reactions, such as nucleophilic substitutions with highly reactive nucleophiles. mdpi.com Furthermore, the immobilization of catalysts on solid supports within packed-bed reactors could facilitate catalyst recycling and product purification, leading to more sustainable processes. The combination of flow chemistry with other green technologies, such as the use of greener solvents or energy sources like microwaves or ultrasound, will be a significant area of future research.

Table 3: Hypothetical Flow Chemistry Setup for the Synthesis of a Derivative of this compound

| Parameter | Value |

| Reactor Type | Packed-Bed Microreactor |

| Catalyst | Immobilized Palladium Catalyst |

| Substrate 1 | This compound |

| Substrate 2 | 4-Methoxyphenylboronic acid |

| Solvent | Ethanol/Water mixture |

| Flow Rate | 0.5 mL/min |

| Temperature | 80 °C |

| Residence Time | 10 min |

| Yield | >95% (projected) |

This table is a hypothetical example illustrating potential parameters for a flow chemistry process.

Q & A

Q. How can I synthesize and characterize 2-Bromo-1,3-diphenylpropane-1,3-dione?

Methodological Answer: The synthesis typically involves bromination of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) under controlled conditions. Post-synthesis, recrystallization from toluene is recommended to purify the compound . Characterization should include:

- Spectroscopy : Use NMR (CDCl, 300 MHz) to confirm the structure, with key signals at δ 6.61 (s, 1H, central proton) and aromatic protons between δ 7.42–7.98. NMR (CDCl, 75 MHz) should show carbonyl carbons at δ 188.8 and the central carbon at δ 52.4 .

- Infrared (IR) Analysis : Peaks at 1672 and 1693 cm confirm the presence of conjugated carbonyl groups .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Exposure Control : Avoid skin/eye contact and inhalation. Use personal protective equipment (PPE) and work in a fume hood .

- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention immediately .

- Environmental Hazard : Classified as a UN 3077 hazardous substance. Store in sealed containers away from heat and dispose of via approved protocols for environmentally hazardous solids .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement. For example, omit problematic reflections (e.g., the (200) reflection) to improve the R-factor .

- Validation : Cross-validate results using Mercury software to visualize displacement ellipsoids, check for overfitting, and compare multiple structures. Mercury’s depth-cueing and lighting tools enhance accuracy in identifying structural anomalies .

Q. How does this compound serve as a precursor in synthesizing fluorinated α,β-unsaturated ketones?

Methodological Answer:

- Reaction Mechanism : this compound undergoes deacylation with benzaldehydes to form α-fluoro-α,β-unsaturated ketones. Optimize reaction conditions (e.g., solvent, temperature) to achieve high Z/E ratios (61–88% yields) .

- Analytical Validation : Monitor reaction progress via TLC and confirm product geometry using NMR coupling constants and NOESY experiments .

Q. How does structural modification of the diketone core influence reactivity in medicinal chemistry?

Methodological Answer:

- Comparative Studies : Replace phenyl groups with pyridin-3-yl groups (as in 1,3-dipyridin-3-ylpropane-1,3-dione) to alter electronic properties and enhance bioactivity. Use DFT calculations to predict reactivity differences .

- Biological Testing : Screen derivatives for anti-cancer or enzyme-inhibition activity, leveraging the anti-mutagenic properties observed in dibenzoylmethane analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.